Product packaging for 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:CAS No. 305347-10-8)

1-isopentyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B5569088
CAS No.: 305347-10-8
M. Wt: 204.27 g/mol
InChI Key: ALKJFGJPEBAMNI-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound features an isopentyl (3-methylbutyl) chain at the N-1 position of the benzimidazolone core. The 1-isopentyl substitution pattern is a recognized functional group in bioactive molecules; for instance, it has been incorporated into potent PqsR antagonists investigated for their ability to disrupt quorum sensing in Pseudomonas aeruginosa , a critical priority pathogen . Such compounds represent a promising non-biocidal strategy for attenuating bacterial virulence and overcoming antibiotic resistance . Benzimidazole derivatives, in general, display a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anthelmintic activities . The core structure is an isostere of naturally occurring nucleotides, which allows it to mimic interactions within biological systems effectively . Researchers value this scaffold for developing novel therapeutic agents due to its established versatility and the favorable bioavailability and safety profiles of many of its derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B5569088 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 305347-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbutyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKJFGJPEBAMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224316
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305347-10-8
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 1 Isopentyl 1h Benzo D Imidazol 2 3h One Derivatives

Methodologies for SAR Elucidation in Benzimidazolone Research

To decipher the complex relationship between the structure of benzimidazolone derivatives and their biological activity, researchers employ a variety of computational and experimental techniques. nih.gov These methods aim to build models that can predict the activity of novel compounds before their synthesis, saving time and resources. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a prominent computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.comijpsr.com In benzimidazolone research, 2D-QSAR and 3D-QSAR models are developed. tandfonline.comscienceopen.com These models relate physicochemical properties (descriptors) such as lipophilicity (logP), electronic properties, and steric parameters to the observed activity. nih.govijpsr.com For instance, a QSAR study on benzimidazole (B57391) analogues identified descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors as having a positive correlation with antibacterial activity. ijpsr.com The main goal is to create predictive models that can guide the design of new molecules with enhanced efficacy. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.nettandfonline.comdovepress.com For benzimidazole derivatives, pharmacophore models are generated from a set of known active compounds to create a hypothesis. tandfonline.commdpi.com This model then serves as a 3D query to screen large databases for new molecules that fit the required spatial arrangement, potentially identifying novel hits. researchgate.netdovepress.commdpi.com A study on benzimidazole-based FXR agonists identified a five-feature pharmacophore (HHHRR: three hydrophobic, two aromatic rings) as crucial for activity. tandfonline.com

Molecular Docking: Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a target receptor, typically a protein. nih.govtandfonline.comresearchsquare.com This method is extensively used for benzimidazole derivatives to visualize their binding modes within the active site of enzymes or receptors. tandfonline.comaip.orgnih.gov By analyzing the interactions, such as hydrogen bonds and π-π stacking, researchers can understand why certain structural modifications lead to increased or decreased activity. nih.gov For example, docking studies have shown that benzimidazole analogues can interact with the catalytic site of acetylcholinesterase, mimicking the binding of known inhibitors. nih.gov These insights are invaluable for interpreting SAR data and designing derivatives with improved binding affinity. nih.gov

Influence of the 1-Isopentyl Substituent on Biological Activity

The substituent at the N-1 position of the benzimidazole ring is a critical determinant of biological activity. nih.govresearchgate.net Modifications at this position can significantly impact the molecule's pharmacological profile. rsc.org

The isopentyl group, a five-carbon branched alkyl chain, imparts specific steric and electronic properties to the benzimidazolone core.

Steric Effects: The size and shape of the isopentyl group are significant steric factors. nih.gov This bulky, flexible chain can influence how the molecule fits into a receptor's binding pocket. Its non-planar nature can be crucial for establishing effective interactions with the target protein. In general, for N-1 substituted benzimidazoles, the presence of a substituent is known to lower the melting point compared to the unsubstituted parent compound, which is attributed to a decrease in intermolecular association. proquest.com The steric bulk of such groups can noticeably affect the equilibrium geometry of the heterocyclic ring system. researchgate.net

Electronic Effects: As an alkyl group, the isopentyl substituent is electron-donating. This electronic effect can influence the reactivity and electronic properties of the benzimidazolone ring system. However, studies on related structures suggest that for some biological targets, the steric effects of N-substituents can be more influential on activity than their electronic effects. researchgate.net The primary role of the alkyl chain is often to provide a hydrophobic anchor, facilitating passage through cell membranes or interaction with hydrophobic pockets in the target protein.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org The flexibility of the isopentyl chain allows it to adopt numerous conformations.

The study of a molecule's preferred conformation in solution is crucial, as this may relate to its bioactive conformation upon binding to a receptor. unifi.it Techniques like Nuclear Magnetic Resonance (NMR) and computational modeling are used to determine the most stable conformers. rsc.org The dihedral angle between the N-1 substituent and the plane of the benzimidazolone ring is a key parameter. nih.gov The ability of the isopentyl group to orient itself optimally within a binding site can be a decisive factor for biological activity, potentially allowing for an "induced fit" with the target protein. unifi.it

Impact of Modifications to the Benzimidazolone Core

While the 1-isopentyl group is a key feature, modifications to the core benzimidazolone structure are also pivotal in SAR studies. nih.govresearchgate.net

Attaching various functional groups to the C-5 and C-6 positions of the benzene (B151609) portion of the benzimidazolone scaffold significantly modulates biological activity. nih.govresearchgate.netrsc.org

Research has shown that the nature and position of these substituents are critical. nih.gov For example, in studies of related benzimidazole derivatives, the introduction of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) has been shown to be necessary for certain antibacterial activities. tandfonline.comnih.gov Conversely, for other activities, electron-donating groups may be favorable. nih.gov The introduction of a substituent can also create a batochromic (red) shift in the molecule's absorption spectrum. nih.gov The specific impact depends heavily on the biological target. For instance, in one series of inhibitors, a 4-chloro substitution was tolerated, while electron-withdrawing groups at the 3-position abolished activity. nih.gov

The following table summarizes the effects of different substituents on the benzene ring of various benzimidazole scaffolds, providing insights applicable to 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one derivatives.

Modifications within the five-membered imidazolone (B8795221) ring itself are a key strategy for optimizing activity.

Position 2: The carbonyl group (C=O) at the 2-position is a defining feature of the benzimidazol-2-one (B1210169) structure. Replacing this group or substituting the oxygen atom can lead to entirely new classes of compounds with different biological profiles. SAR studies on related benzimidazoles (which lack the C=O group) show that substitution at the C-2 position is one of the most common and effective strategies for modulating activity. researchgate.netresearchgate.net For example, attaching various aryl groups or other heterocyclic rings at C-2 has yielded potent antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov

Position 3: The N-3 position in this compound bears a hydrogen atom. This hydrogen can participate in hydrogen bonding with a biological target. Replacing this hydrogen with other substituents (N-acylation or N-alkylation) is a common derivatization strategy. scienceopen.comnih.govresearchgate.net For instance, the synthesis of 1,3-bis-substituted benzimidazolones has been explored to generate compounds with antifungal and antibacterial properties. nih.govresearchgate.net Such modifications can alter the molecule's polarity, size, and hydrogen-bonding capacity, thereby influencing its pharmacological effects.

The following table details the impact of modifications at these positions in various benzimidazolone and related benzimidazole structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com QSAR studies are instrumental in rational drug design, allowing for the prediction of a molecule's activity and guiding the synthesis of new, more potent derivatives without the immediate need for their synthesis and testing. mdpi.com

For benzimidazole and benzimidazolone derivatives, QSAR models have been developed to understand the structural requirements for various biological activities, including antifungal and antihistaminic effects. nih.govbenthamdirect.com These models are built by calculating a wide range of molecular descriptors—physicochemical, steric, electronic, and topological properties—and then using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates these descriptors to the observed activity. mdpi.comnih.gov

Several key descriptors have been identified as being highly influential on the activity of benzimidazole derivatives:

Lipophilicity (logP): This descriptor, which measures a compound's partition coefficient between an oily and an aqueous phase, has been shown to govern the inhibitory activity of benzimidazole derivatives against certain fungi. nih.gov

Dipole Moment (DM): The magnitude and orientation of the molecular dipole moment are often correlated with a compound's ability to interact with polar sites on a biological target. nih.gov

Electrostatic Properties: Descriptors related to the electrostatic field of the molecule are important for its binding affinity, particularly for interactions like those with histamine (B1213489) H3 receptors. benthamdirect.com

Topological and Steric Descriptors: Properties such as surface area grid (SAG), molecular symmetry, Balaban index (J), and average valence connectivity index (X3Av) have been found to be significant in various QSAR models, highlighting the importance of molecular size, shape, and branching. nih.govbenthamdirect.comresearchgate.net

The validity and predictive power of QSAR models are rigorously assessed using statistical parameters such as the correlation coefficient (r²), and cross-validation techniques like the leave-one-out (LOO) method. nih.govresearchgate.net A robust QSAR model provides valuable insights into the mechanism of action and helps identify which structural modifications are most likely to enhance the desired biological effect. nih.gov

Table 2: Key Descriptors in QSAR Models for Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Descriptor Type Specific Descriptor Influence on Activity Associated Activity Source
Lipophilicity logP Governs inhibitory activity Antifungal nih.gov
Electronic Dipole Moment (DM) Governs inhibitory activity Antifungal nih.gov
Steric Surface Area Grid (SAG) Governs inhibitory activity Antifungal nih.gov
Electrostatic Electrostaticity descriptors Correlated with binding affinity Antihistaminic (H3) benthamdirect.com
Topological Balaban Index (J) Significantly correlated ORL1 Receptor Antagonism researchgate.net
Constitutional Number of Chlorine Atoms (nCl) Correlated with binding affinity Antihistaminic (H3) benthamdirect.com
Topological Average Valence Connectivity (X3Av) Correlated with binding affinity Antihistaminic (H3) benthamdirect.com

Pharmacophore Generation and Ligand-Based Drug Design Principles

Ligand-based drug design encompasses a set of computational strategies that are utilized when the three-dimensional structure of the biological target is unknown. mdpi.com These methods rely on the structures of known active ligands to infer the necessary chemical features required for biological activity. Pharmacophore modeling is a cornerstone of this approach. mdpi.com A pharmacophore represents the essential 3D arrangement of steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor.

The process involves identifying a "bioactive" conformation of a highly active molecule and then aligning other active compounds to it to deduce a common set of features. mdpi.com For scaffolds related to benzimidazolone, such as benzo[d]oxazol-2(3H)-one derivatives, pharmacophore models have been successfully generated to explain their binding to targets like the sigma-1 (σ₁) receptor. researchgate.net

One such 3D pharmacophore hypothesis for σ₁ receptor ligands consisted of a specific constellation of five features:

One positive ionizable feature

One hydrogen bond acceptor

Two hydrophobic aromatic features

One general hydrophobic feature researchgate.net

This model successfully correlated the structural features with the binding affinity, resulting in a 3D-QSAR model with a high correlation coefficient (r = 0.89), demonstrating its predictive power. researchgate.net The model confirmed that features like the benzoxazolone moiety are crucial for conferring preference towards σ₁ sites. researchgate.net

Similar principles have been applied to other drug classes, such as benzodiazepines, where pharmacophore models identified the importance of two H-bond acceptors, two aromatic rings, and a hydrophobic group for binding to GABA-A receptors. hud.ac.uk These examples underscore a common principle in ligand-based design: the activity of a molecule is dictated by the presence and precise spatial arrangement of key functional groups that can engage in specific interactions—hydrophobic, hydrogen bonding, and ionic—with the biological target.

Table 3: Common Pharmacophoric Features for Benzimidazolone-like Scaffolds This table is interactive. You can sort and filter the data.

Pharmacophoric Feature Description Importance Source
Hydrophobic Aromatic An aromatic ring system that can engage in hydrophobic or π-stacking interactions. Essential for anchoring the ligand in hydrophobic pockets of the receptor. researchgate.net
Hydrogen Bond Acceptor An atom (typically O or N) capable of accepting a hydrogen bond from the receptor. Crucial for directional interaction and binding specificity. researchgate.nethud.ac.uk
Positive Ionizable A group, typically a basic nitrogen, that is protonated at physiological pH. Important for forming strong ionic interactions or salt bridges with the receptor. researchgate.net
General Hydrophobic A non-aromatic hydrophobic group, such as an alkyl chain. Contributes to overall binding affinity by interacting with non-polar regions of the target. researchgate.nethud.ac.uk

Mechanistic Investigations of Molecular Interactions

Elucidation of Binding Modes with Biomolecular Targets

The binding modes of benzimidazole-based compounds have been elucidated for several key biomolecular targets. These studies are critical for rational drug design and for optimizing the affinity and selectivity of lead compounds.

Computational studies, such as molecular docking, have been instrumental in predicting how these molecules fit into the binding sites of proteins. For instance, in the development of novel human topoisomerase I (Hu Topo I) inhibitors, a series of 1H-benzo[d]imidazoles were evaluated. nih.gov Spectroscopic methods, including UV absorption, fluorescence, and circular dichroism, were used to study the interactions between these benzimidazole (B57391) derivatives (BBZs) and DNA, confirming that they bind non-covalently within the DNA minor groove. nih.gov The research suggested that longer alkyl chains on the molecule could enhance binding affinity and efficacy. nih.gov

Similarly, in the discovery of activators for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a cancer therapy target, a novel binding mode for a series of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones was identified. nih.gov This discovery was facilitated by high-throughput screening followed by structure-based drug design, highlighting the synergy between experimental and computational approaches in defining molecular interactions. nih.gov For benzo[d]oxazol-2(3H)-one derivatives, which are structurally related to benzimidazolones, studies have identified their preference for sigma-1 (σ1) receptor binding sites, establishing how different substituents on the molecule's core structure influence binding affinity. researchgate.net

Molecular Interactions with Enzymes and Receptors

Benzimidazole and benzimidazolone derivatives have been shown to interact with a wide array of enzymes and receptors, often serving as inhibitors or modulators. This versatility has made the benzimidazole scaffold a privileged structure in medicinal chemistry. nih.gov

Research has demonstrated that these compounds can act as potent multi-kinase inhibitors. One study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids found that certain derivatives potently inhibited key kinases involved in cancer progression, such as EGFR, HER2, CDK2, AURKC, and mTOR. nih.gov Another benzimidazole derivative, AT9283, is known as a multi-targeted kinase inhibitor that targets Aurora A, Aurora B, JAKs, and Abl. nih.gov

Beyond kinases, these derivatives interact with other critical enzymes. For example, some have been identified as inhibitors of human topoisomerase I, a crucial enzyme for DNA replication and transcription. nih.gov In the realm of receptors, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides were found to possess selective, high affinity for the 5-HT₄ receptor, acting as either antagonists or partial agonists depending on their specific substitutions. researchgate.net

Table 1: Examples of Enzyme and Receptor Interactions by Benzimidazole Derivatives

Derivative Class Target(s) Interaction Type Source(s)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide EGFR, HER2, CDK2, AURKC, mTOR Inhibition nih.gov
1H-benzo[d]imidazoles (BBZs) Human Topoisomerase I Inhibition nih.gov
2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones Pyruvate Kinase M2 (PKM2) Activation nih.gov
2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides 5-HT₄ Receptor Antagonism / Partial Agonism researchgate.net

Binding Site Analysis (e.g., protein-ligand interactions)

Detailed analysis of the binding sites provides insight into the specific molecular forces governing the interaction between a ligand and its protein target. For benzimidazole-type compounds, these analyses have revealed key structural determinants for affinity and selectivity.

In the case of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one activators of PKM2, computer-aided, structure-based design was used to optimize a lead compound identified from high-throughput screening. nih.gov This process involves analyzing the co-crystal structure of the initial hit within the PKM2 binding site to guide the synthesis of more potent derivatives, ultimately leading to a series with a novel binding mode. nih.gov

Studies on benzo[d]oxazol-2(3H)-one derivatives targeting sigma receptors have shown that the nature and position of substituents on the N-benzyl ring dramatically affect binding to the σ1 receptor site. researchgate.net For example, compounds with chloro, fluoro, or methyl groups in the para-position of the benzyl (B1604629) ring displayed higher affinity for σ1 receptors compared to their ortho-substituted counterparts. researchgate.net This highlights that subtle changes to the ligand's structure can significantly alter its fit and interactions within the binding pocket. researchgate.net

Allosteric Modulation by Benzimidazolone Derivatives

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to alter the receptor's response, is an increasingly important therapeutic strategy. wikipedia.org While specific examples involving 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one are scarce, studies on related heterocyclic structures provide a clear mechanistic paradigm.

For instance, research on 3-benzazepine derivatives as modulators of N-Methyl-D-aspartate receptors (NMDARs) demonstrates a detailed allosteric mechanism. These compounds bind to the ifenprodil (B1662929) pocket in the amino-terminal domain (ATD) of the GluN2B subunit. nih.govresearchgate.net This binding event immobilizes the connecting α5-helix, which in turn hinders the movement of the ligand-binding domain (LBD) and results in the inhibition of the receptor. nih.govresearchgate.net This downstream allosteric pathway illustrates how binding at a remote site can induce conformational changes that effectively shut down receptor activity. nih.gov The ability of molecules to stabilize specific conformations of a protein is a hallmark of allosteric modulation and is a plausible mechanism of action for appropriately substituted benzimidazolone derivatives. nih.gov

Cellular Pathway Perturbations at a Molecular Level

The interaction of benzimidazolone derivatives with their molecular targets can lead to significant disruptions in cellular signaling pathways. These perturbations are often the basis for their observed biological effects, such as anticancer activity.

A mechanistic study of a lead benzimidazole-benzohydrazide hybrid, compound 6i, revealed its ability to perturb cell cycle regulation in HepG2 liver cancer cells. nih.gov Treatment with this compound led to an arrest in the G1 phase of the cell cycle. nih.gov At the molecular level, this was associated with the induction of apoptosis, evidenced by the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In another example, the pyrazole-benzimidazole derivative AT9283 was shown to inhibit spleen tyrosine kinase (Syk) in mast cells. nih.gov This inhibition blocks the signaling cascade initiated by the high-affinity IgE receptor (FcεRI), thereby suppressing mast cell degranulation and the release of pro-inflammatory cytokines such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α). nih.gov This demonstrates a clear link between the inhibition of a specific kinase and the disruption of a critical immune signaling pathway. nih.gov

Investigations of Molecular Selectivity and Promiscuity

The therapeutic utility of a compound is often dictated by its selectivity—its ability to interact with the intended target while avoiding off-target interactions that could lead to side effects. Conversely, in some cases, promiscuity (interacting with multiple targets) can be beneficial, as seen in multi-kinase inhibitors.

Studies on benzimidazole-benzohydrazide hybrids have explored their selectivity. Certain compounds demonstrated greater cytotoxicity against cancer cell lines (HCT-116, HepG2, MCF-7) compared to normal (WI-38) cells, with selectivity indices (SI) reaching up to 7.19. nih.gov The structure-activity relationship analysis indicated that the position and type of halogen substituent on the phenyl ring were critical for this selectivity. nih.gov

The pursuit of highly selective ligands is exemplified by work on benzo[d]oxazol-2(3H)-one derivatives targeting sigma receptors. By systematically modifying the substituents, researchers developed compounds with a strong preference for the σ1 receptor over the σ2 receptor. The most selective compound, substituted with a chlorine atom at the para-position, exhibited a Kᵢ value of 0.1 nM for σ1 and 427 nM for σ2, representing a remarkable 4270-fold selectivity. researchgate.net Similarly, inhibitors of protein tyrosine kinase 6 (PTK6) derived from (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one were developed to be highly selective for PTK6, inhibiting its catalytic activity both in vitro and at the cellular level with little cytotoxicity. researchgate.net

Table 2: Selectivity of Benzimidazole and Related Derivatives

Derivative Class Target Selectivity Profile Source(s)
Benzimidazole-benzohydrazide hybrids Cancer vs. Normal Cells Up to 7.19-fold greater cytotoxicity against HepG2 cancer cells nih.gov
Chloro-substituted benzo[d]oxazol-2(3H)-one Sigma-1 (σ1) vs. Sigma-2 (σ2) Receptors 4270-fold preference for σ1 receptor researchgate.net

Deconvolution Strategies for Target Identification

Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug discovery, often referred to as target deconvolution or identification. Various strategies have been employed to uncover the targets of benzimidazole derivatives.

High-throughput screening (HTS) of large chemical libraries is a common starting point. The discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as PKM2 activators began with an HTS campaign that identified the initial lead compound. nih.gov Similarly, the lead compound for a series of PTK6 inhibitors was first selected from a chemical library. researchgate.net

Following a hit's discovery, target engagement needs to be confirmed within a cellular context. The cellular thermal shift assay (CETSA) is a powerful technique for this purpose. It works on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. This method was used to confirm that benzo[d]oxazol-2(3H)-one derivatives directly engage with the chromodomain protein CDYL in cells. researchgate.net These approaches are essential for validating that a compound's observed biological effect is a direct result of its interaction with the intended target.

Computational and Theoretical Studies of 1 Isopentyl 1h Benzo D Imidazol 2 3h One

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one, might interact with a biological target, typically a protein. These methods are foundational in modern drug discovery. scispace.com

Molecular docking predicts the preferred orientation of a molecule when bound to a protein's active site. For the benzimidazole (B57391) class of compounds, to which this compound belongs, docking studies have been widely used to predict their binding affinity and interaction modes with various protein targets, including those involved in cancer, microbial infections, and neurological disorders. nih.govnih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein receptor. The interactions are then scored based on a force field to estimate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. For benzimidazole derivatives, these interactions commonly involve:

Hydrogen Bonds: The nitrogen and oxygen atoms in the benzimidazolone core can act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues in the protein's active site.

Hydrophobic Interactions: The isopentyl group and the benzene (B151609) ring are nonpolar and are likely to form hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on related benzimidazole structures have shown strong binding affinities to various receptors, with docking scores often indicating high potency. nih.gov For example, docking studies of similar compounds against antimicrobial targets have revealed binding affinities ranging from -7.5 to -10.5 kcal/mol. nih.gov

Table 1: Predicted Interaction Profile for this compound

Type of InteractionLikely Participating MoietyPotential Interacting Amino Acid Residues
Hydrogen BondingCarbonyl oxygen (C=O), Imidazole (B134444) nitrogens (N-H)Ser, Thr, Asn, Gln, His
Hydrophobic InteractionsIsopentyl chain, Benzene ringVal, Leu, Ile, Ala, Phe
π-π StackingBenzimidazole ring systemPhe, Tyr, Trp

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govresearchgate.net For a molecule like this compound, MD simulations would assess the stability of its interactions within the binding pocket. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg), which help evaluate the stability of the complex. researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked conformation.

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and predict the spectroscopic characteristics of molecules with a high degree of accuracy. nih.govmdpi.com

DFT calculations can determine the electronic structure of this compound, providing valuable information about its reactivity. Key descriptors include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of negative potential, while the N-H protons would be regions of positive potential, indicating likely sites for intermolecular interactions. researchgate.net

Table 2: Typical DFT-Calculated Electronic Properties for Benzimidazolone Derivatives

ParameterSignificancePredicted Nature for this compound
HOMO EnergyElectron-donating abilityLocalized on the benzimidazole ring
LUMO EnergyElectron-accepting abilityLocalized on the benzimidazole ring
HOMO-LUMO GapChemical reactivity and stabilityModerately reactive
MEPInteraction sitesNegative potential on C=O, positive on N-H

Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

IR Spectroscopy: DFT methods can calculate the vibrational frequencies of a molecule. The predicted IR spectrum can be compared with the experimental spectrum to confirm the presence of specific functional groups. For this compound, characteristic peaks for C=O stretching, N-H stretching, C-N stretching, and aromatic C-H bending would be expected and can be precisely assigned with the help of theoretical calculations. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can predict the 1H and 13C NMR chemical shifts. nih.govmdpi.com This is invaluable for assigning the signals in the experimental NMR spectra to specific atoms in the molecule, confirming the connectivity and the isopentyl substitution pattern.

Mass Spectrometry (MS): While direct prediction of MS fragmentation is complex, theoretical analysis can help in understanding the stability of potential fragments. For benzimidazole derivatives containing piperazine, a novel fragmentation pattern leading to a diagnostic peak at m/z = 316 has been reported, highlighting how computational analysis can aid in interpreting unique mass spectra. nih.govresearchgate.net

Advanced in silico ADMET Prediction (focused on molecular determinants of absorption and metabolism)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. nih.gov For this compound, various molecular descriptors can be calculated to predict its ADMET profile. mdpi.comnih.gov

The key molecular determinants for absorption and metabolism include:

Topological Polar Surface Area (TPSA): This descriptor is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better cell permeability.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of the molecule's lipophilicity. It influences absorption, distribution, and metabolism.

Human Intestinal Absorption (HIA): Predictions based on molecular properties suggest whether a compound is likely to be well-absorbed from the gastrointestinal tract. Benzimidazole derivatives often show good predicted absorption. mdpi.com

Blood-Brain Barrier (BBB) Penetration: In silico models predict the likelihood of a compound crossing the BBB. This is crucial for drugs targeting the central nervous system.

Metabolism Prediction: Computational tools can identify potential sites of metabolism by cytochrome P450 enzymes. For this compound, the isopentyl chain and the aromatic ring are likely sites for hydroxylation.

Table 3: Predicted ADMET Profile for this compound

ADMET PropertyPredicted OutcomeGoverning Molecular Determinant(s)
Human Intestinal Absorption (HIA)HighLipophilicity (LogP), TPSA
Blood-Brain Barrier (BBB) PenetrationVariable, likely low to moderateTPSA, Molecular Weight
Cytochrome P450 (CYP) InhibitionPossible inhibitor of certain isoformsMolecular structure and lipophilicity
Ames ToxicityLikely non-mutagenicStructural alerts for mutagenicity

Table of Mentioned Compounds

Compound Name
This compound
Phenylalanine
Tyrosine
Tryptophan
Serine
Threonine
Asparagine
Glutamine
Histidine
Valine
Leucine
Isoleucine
Alanine
Octanol

Virtual Screening and Combinatorial Library Design

Virtual screening and the design of combinatorial libraries are powerful computational strategies to explore vast chemical spaces and identify promising lead compounds. These approaches are particularly well-suited for privileged scaffolds like the benzimidazolone core, enabling the systematic evaluation of numerous derivatives for potential biological targets.

Virtual Screening

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based methods. For benzimidazolone derivatives, structure-based virtual screening is often employed when the three-dimensional structure of the biological target is known. For instance, in the search for inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a structure-based virtual screen of millions of small molecules can be performed. salariuspharma.com This process involves docking candidate molecules into the active site of the target protein and scoring them based on their predicted binding affinity and complementarity. salariuspharma.com

In a typical workflow, a large compound library is first filtered to remove molecules with undesirable physicochemical properties, a step guided by principles like Lipinski's rule of five. The remaining compounds are then docked into the target's binding site using sophisticated algorithms. salariuspharma.com This methodology has been successfully applied to identify novel N'-(1-phenylethylidene)-benzohydrazides as potent LSD1 inhibitors, a class of compounds structurally related to benzimidazoles. salariuspharma.com Such a screening cascade could readily be applied to a library containing this compound and its analogs to explore their potential against a wide array of therapeutic targets.

Combinatorial Library Design

Combinatorial chemistry, especially when coupled with computational design, allows for the rapid synthesis and exploration of a large number of related compounds. capes.gov.brresearchgate.net The goal is to create a diverse library of molecules around a central scaffold, such as benzimidazolone, by systematically varying the substituents at different positions.

The design of a combinatorial library for benzimidazolone derivatives would involve the selection of a diverse set of building blocks to be attached to the core structure. For this compound, the isopentyl group at the N1 position is one point of variation. Other positions on the benzene ring could also be functionalized. Computational tools can aid in selecting substituents that maximize the chemical diversity and pharmacological relevance of the library. acs.org Factors such as molecular weight, polarity, and the presence of pharmacophoric features are considered to ensure the resulting library is well-suited for drug discovery screening. acs.org Liquid-phase combinatorial synthesis has been demonstrated as an effective method for constructing diverse benzimidazole libraries, which could be adapted for benzimidazolone derivatives. nih.gov

An example of a combinatorial approach for a related benzimidazole library is shown in the table below, illustrating the systematic variation of substituents.

Scaffold PositionR1 SubstituentR2 Substituent
N1IsopentylH
N1CyclohexylH
N1Benzyl (B1604629)H
5/6-positionHCl
5/6-positionHNO2

This table illustrates a hypothetical combinatorial design for derivatives of the benzimidazolone scaffold, showcasing how substituents can be varied to create a library of compounds for screening.

Cheminformatics and Data Mining for Benzimidazolone Lead Discovery

Cheminformatics and data mining are critical for extracting valuable knowledge from large chemical and biological datasets, thereby accelerating the process of lead discovery. These fields leverage computational techniques to analyze structure-activity relationships (SAR), predict the properties of novel compounds, and identify promising candidates from extensive databases.

Cheminformatics in Lead Discovery

For the benzimidazolone scaffold, cheminformatics approaches can be used to build predictive models based on existing data. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By analyzing a dataset of benzimidazolone derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to be active. mdpi.com

Molecular docking studies, a cornerstone of cheminformatics, can further elucidate the binding modes of benzimidazolone derivatives within the active site of a target protein. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, docking studies on benzimidazole-based compounds have helped in understanding their interactions with targets like DNA gyrase B, providing a rationale for their observed antimicrobial activity. mdpi.com

Data Mining for Novel Leads

Data mining techniques can be employed to search large chemical databases, such as DrugBank or proprietary in-house libraries, for compounds containing the benzimidazolone core or similar structural motifs. mdpi.com By defining a search query based on the desired structural features and predicted properties, it is possible to identify existing compounds that could be repurposed or serve as starting points for optimization.

A typical data mining workflow for discovering new benzimidazolone leads might involve the following steps:

Database Selection: Choosing relevant databases of chemical compounds.

Query Definition: Defining a search based on the benzimidazolone scaffold and desired properties (e.g., drug-likeness, low toxicity).

Virtual Screening: Applying computational filters and docking protocols to the retrieved compounds.

Hit Selection: Identifying a set of promising candidates for further experimental validation.

The table below presents a hypothetical set of cheminformatics descriptors that could be calculated for this compound to assess its drug-like properties.

PropertyPredicted Value
Molecular Weight218.28 g/mol
LogP2.95
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds4

This table contains theoretically calculated physicochemical properties for this compound, which are commonly used in cheminformatics to predict a compound's pharmacokinetic profile.

Through the integrated use of virtual screening, combinatorial library design, and cheminformatics, the exploration of the therapeutic potential of this compound and its analogs can be significantly enhanced, paving the way for the discovery of novel and effective chemical entities.

The 1 Isopentyl 1h Benzo D Imidazol 2 3h One Scaffold in Chemical Biology Probes

Development as Chemical Probes for Target Deconvolution

The identification of molecular targets for bioactive small molecules discovered through phenotypic screening is a critical and often challenging step in drug discovery and chemical biology. This process, known as target deconvolution, has been facilitated by the development of chemical probes. The 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one scaffold can be strategically functionalized to create such probes.

Modern target deconvolution strategies often employ knowledge graphs and artificial intelligence to narrow down potential protein targets from a large pool of candidates identified in phenotypic screens. nih.govresearchgate.net These computational approaches can significantly reduce the time and cost associated with experimental target identification. nih.govresearchgate.net Once a smaller, more manageable set of potential targets is identified, chemical probes based on the bioactive scaffold are synthesized to validate these interactions.

For the this compound scaffold, a typical approach involves introducing a reactive or photoactivatable group and a reporter tag. These probes can then be used in complex biological mixtures, such as cell lysates or living cells, to covalently label their binding partners. Subsequent analysis by mass spectrometry-based proteomics allows for the identification of the labeled proteins, thus revealing the molecular targets of the original bioactive compound. While specific examples detailing the use of this compound for target deconvolution are not extensively documented in publicly available literature, the general principles of probe design are well-established for the broader benzimidazole (B57391) and benzimidazolone classes.

Strategies for Bioconjugation and Immobilization

The utility of a chemical probe is heavily dependent on its ability to be conjugated to reporter molecules or immobilized on solid supports. For the this compound scaffold, several bioconjugation strategies can be envisioned based on established chemical methodologies for related heterocyclic systems.

A common strategy involves introducing a functional handle onto the benzimidazolone core that is amenable to bioorthogonal chemistry. This is typically a terminal alkyne or azide (B81097) group, which can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under physiological conditions, making them ideal for labeling biomolecules in complex environments.

For immobilization, the functionalized this compound probe can be attached to a solid support, such as agarose (B213101) or magnetic beads. This is often achieved by coupling a terminal functional group on the probe, like a carboxylic acid or an amine, to a complementary functional group on the bead surface. These immobilized probes are essential tools for affinity-based proteomics.

Table 1: Potential Bioconjugation Strategies for the this compound Scaffold

StrategyReactive Handle on ProbeReporter/Support FunctionalityReaction Type
Click ChemistryTerminal AlkyneAzideCopper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition
Amide CouplingCarboxylic AcidAmineCarbodiimide-mediated coupling (e.g., EDC/NHS)
Amine AcylationAmineActivated Ester (e.g., NHS ester)Nucleophilic Acyl Substitution

Applications in Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique used to identify the protein interaction partners of a small molecule. This method relies on the use of an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture.

An immobilized probe of this compound would typically be prepared by linking the compound to a solid support, as described in the previous section. This "bait"-functionalized matrix is then incubated with a cell lysate. Proteins that specifically bind to the immobilized probe are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

This approach allows for the unbiased identification of proteins that interact with the this compound scaffold. The data generated from such experiments can provide crucial insights into the compound's mechanism of action and can reveal novel biological pathways that it may modulate. Affinity-based protein profiling has been successfully used to identify the targets of various drugs and bioactive compounds. rsc.org

Utility in High-Throughput Screening (HTS) Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for a desired biological activity. The design of HTS libraries is critical to the success of these campaigns, and privileged scaffolds like the benzimidazolone core are often used as a starting point.

The this compound scaffold possesses several features that make it attractive for inclusion in HTS libraries. The benzimidazolone core is a known pharmacophore found in a number of biologically active molecules. The isopentyl group provides a lipophilic character that can be important for cell permeability and interaction with hydrophobic binding pockets.

Furthermore, the scaffold has multiple points for diversification. The nitrogen atoms of the imidazole (B134444) ring and various positions on the benzene (B151609) ring can be readily functionalized to create a library of analogs with diverse chemical properties. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold, which is essential for optimizing hit compounds identified in an HTS campaign. While specific HTS libraries built solely around the this compound scaffold are not widely reported, the general principles of library design using privileged structures are a standard practice in medicinal chemistry.

Future Directions and Emerging Research Avenues for 1 Isopentyl 1h Benzo D Imidazol 2 3h One

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and selective synthetic methods is crucial for exploring the chemical space around the benzimidazolone core. Traditional methods often involve the condensation of o-phenylenediamines with carbonyl compounds or their equivalents. enpress-publisher.comsemanticscholar.orgenpress-publisher.com However, modern research is focused on developing more sustainable and versatile catalytic approaches.

A significant advancement is the use of palladium-catalyzed cascade reactions. One such method allows for the direct and regioselective construction of complex benzimidazolones by coupling monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov This process utilizes a single palladium catalyst to promote two distinct C–N bond-forming events in a single step, offering high selectivity and access to complex structures from simple starting materials. nih.gov

Another green chemistry approach involves the use of carbon dioxide (CO2) as an inexpensive and environmentally friendly C1 feedstock for the cyclization of o-phenylenediamines to form benzimidazolones. researchgate.net This method often employs organocatalysts under mild conditions. researchgate.net Furthermore, nanocatalysis has emerged as a promising strategy. Zinc oxide nanoparticles (ZnO-NPs), for instance, have been shown to efficiently catalyze the cyclocondensation of o-phenylenediamine (B120857) with aldehydes, offering advantages such as high yields, shorter reaction times, and catalyst recyclability. mdpi.com

Table 1: Comparison of Modern Catalytic Approaches for Benzimidazolone Synthesis

Catalytic Approach Catalyst Example Key Features Reference(s)
Cascade C-N Coupling Palladium Precatalyst Promotes two chemoselective C-N bond formations in one pot; high regiocontrol. nih.gov
CO2 Cyclization Organocatalysts Utilizes CO2 as a green C1 source; proceeds under mild conditions. researchgate.net
Nanocatalysis Zinc Oxide Nanoparticles (ZnO-NPs) High efficiency, shorter reaction times, recyclable catalyst, eco-friendly. mdpi.com
Photocatalysis Carbazole-based photocatalyst Sustainable approach using light to drive the reaction. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. premierscience.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify new drug-target interactions, and generate novel molecular structures with desired activities. nih.govnih.gov

For benzimidazolone derivatives, AI/ML can be applied at multiple stages. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical correlation between the chemical structure of benzimidazolone derivatives and their biological activity. scienceopen.com 2D-QSAR studies on N-acylated benzimidazolones have highlighted that the type of acyl group strongly influences antifungal activity. scienceopen.com

Structure-based drug design, enhanced by AI, uses computational methods like molecular docking to predict how a ligand will bind to a protein's active site. nih.gov This has been applied to benzimidazole (B57391) scaffolds to design potent inhibitors, for instance against the Respiratory Syncytial Virus (RSV) F protein, by identifying key interactions such as π-π stacking with specific amino acid residues. mdpi.com By integrating these in silico techniques, researchers can prioritize the synthesis of compounds with a higher probability of success, saving time and resources. premierscience.comfrontiersin.org

Table 2: Application of AI/ML in Benzimidazolone Derivative Design

AI/ML Technique Application Example Reference(s)
Machine Learning (ML) Predictive Modeling Predicts physicochemical properties (solubility, toxicity) and biological activity. nih.govfrontiersin.org
Deep Learning (DL) Virtual Screening & De Novo Design Analyzes large chemical libraries to identify hits and generate novel structures. premierscience.comfrontiersin.org
QSAR Activity Prediction Correlates chemical structure with biological activity to guide optimization. scienceopen.com
Molecular Docking Binding Mode Prediction Simulates ligand-protein interactions to understand binding and guide design. mdpi.com

Exploration of Polypharmacology and Multi-Target Modulators

Polypharmacology is an emerging paradigm in drug discovery that involves designing single chemical entities, or multi-target-directed ligands (MTDLs), that can modulate multiple biological targets simultaneously. rsc.orgnih.gov This approach is particularly promising for treating complex, multifactorial diseases where influencing a single target is often insufficient. nih.gov

The benzimidazole scaffold is considered an ideal "privileged structure" for developing such multi-target agents. nih.gov Its versatile chemical nature allows for substitutions that can be tailored to interact with diverse receptors, enzymes, and pathways. nih.govnih.gov For example, benzimidazole derivatives have been developed that concurrently modulate the dopamine (B1211576) D3 receptor and the fatty acid amide hydrolase (FAAH) enzyme, holding potential for treating addiction and other compulsive behaviors. rsc.org The use of a single MTDL instead of multiple individual drugs can simplify treatment regimens, improve patient compliance, and potentially reduce the risk of drug-drug interactions. nih.gov

Advanced Biophysical Techniques for Molecular Interaction Studies

A deep understanding of how a compound like 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one interacts with its biological targets at a molecular level is fundamental to rational drug design. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural details of these protein-ligand interactions. researchgate.net

These methods allow researchers to quantify binding affinity, determine association and dissociation rates, and observe conformational changes in the protein upon ligand binding. nih.gov This detailed information is critical for optimizing the potency and selectivity of drug candidates.

Table 3: Advanced Biophysical Techniques for Studying Benzimidazolone-Target Interactions

Technique Principle Information Gained Reference(s)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind. Real-time binding kinetics (kon, koff), binding affinity (Kd). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies the magnetic properties of atomic nuclei. Atomic-level structural information of the protein-ligand complex, identifies binding site.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light. Detects changes in protein secondary and tertiary structure upon ligand binding. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Analyzes the absorption of infrared radiation, which causes molecular vibrations. Provides information on changes to the protein's vibrational modes upon ligand binding. researchgate.net
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to the Brownian motion of particles. Detects changes in the size and aggregation state of a protein when a ligand binds.

Expanding the Scope of Chemical Biology Applications

Beyond direct therapeutic use, benzimidazolone derivatives serve as powerful tools in chemical biology for dissecting complex biological processes. Their ability to selectively modulate the function of specific proteins allows researchers to probe cellular pathways, validate new drug targets, and understand disease mechanisms.

For instance, certain 1H-benzimidazole-2-yl hydrazone derivatives have been identified as modulators of tubulin polymerization. nih.gov Such compounds can be used as chemical probes to study the dynamics of the cytoskeleton, a process crucial for cell division, motility, and intracellular transport. By observing the cellular effects of inhibiting tubulin polymerization, researchers can elucidate its role in both normal physiology and diseases like cancer. nih.gov The diverse biological activities reported for the benzimidazole scaffold, including antimicrobial, anticancer, and anti-inflammatory effects, provide a rich toolbox for chemical biologists to explore a wide range of biological questions. isca.menih.govrsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via alkylation of 1H-benzo[d]imidazol-2(3H)-one with isopentyl bromide under mild conditions using a phase-transfer catalyst like tetra-nn-butylammonium bromide (TBAB). Reaction optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize by-products. Purification via recrystallization or column chromatography ensures high purity .

Q. What characterization techniques are essential for confirming the structure of synthesized 1-isopentyl derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and substituent positioning. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and alkyl chains. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers screen the biological activity of this compound against targets like EGFR or antimicrobial pathways?

Begin with in-silico molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Follow with in vitro cytotoxicity assays (e.g., MTT) using cancer cell lines or microbial cultures. Validate results with dose-response studies and comparative analysis against reference drugs .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, map electrostatic potentials, and calculate frontier molecular orbitals (HOMO-LUMO). These predict nucleophilic/electrophilic sites and reaction mechanisms. Solvent effects can be modeled using PCM or SMD .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Cross-validate assay conditions (e.g., cell line specificity, incubation time, and solvent controls). Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic inhibition assays). Perform meta-analyses of published data to identify confounding variables like impurity profiles or solvent artifacts .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and physicochemical properties?

X-ray crystallography reveals intermolecular interactions such as N–H···O hydrogen bonds and π-π stacking between benzimidazole rings. These interactions affect solubility, melting points, and stability. For example, longer alkyl chains (e.g., dodecyl vs. isopentyl) alter unit cell symmetry and crystallinity .

Q. What challenges arise in achieving regioselectivity during alkylation of benzimidazol-2-one derivatives, and how can they be mitigated?

Competing alkylation at N1 vs. N3 positions can occur. Use sterically hindered alkylating agents (e.g., isopentyl bromide) to favor N1 substitution. Monitor reaction progress with TLC or HPLC. Catalytic systems like TBAB improve regiocontrol by stabilizing transition states .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Standardize protocols for solvent purity, reagent grades, and reaction monitoring (e.g., real-time NMR or FTIR). Publish detailed spectral data (chemical shifts, coupling constants) and crystallographic parameters (CCDC deposition) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.